1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the thiophen-2-yl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the carbonyl group or to convert the nitro group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of new functionalized derivatives
Scientific Research Applications
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(5-hydroxy-3-phenylpentyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-(5-hydroxy-3-(furan-2-yl)pentyl)cyclopentanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopentanecarboxamide is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2S/c22-18-7-5-17(6-8-18)21(11-1-2-12-21)20(25)23-13-9-16(10-14-24)19-4-3-15-26-19/h3-8,15-16,24H,1-2,9-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQEEXIDAILBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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